2,2',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1527603
CAS No.
60348-60-9
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5-Pentabromodiphenyl ether

CAS Number

60348-60-9

Product Name

2,2',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H

InChI Key

WHPVYXDFIXRKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

solubility

Insoluble (< 1mg/ml at 68.9° F) (NTP, 1992)
Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone
In water, 0.0133 mg/L (commercial product)
In water, 9.0X10-7 mg/L at 20 °C
9e-10 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

The exact mass of the compound 2,2',4,4',5-Pentabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (< 1mg/ml at 68.9° f) (ntp, 1992)methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketonein water, 0.0133 mg/l (commercial product)in water, 9.0x10-7 mg/l at 20 °c9e-10 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 0.0013 (very poor). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of polybromodiphenyl ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',4,4',5-Pentabromodiphenyl ether (BDE-99, CAS 60348-60-9) is a major pentabrominated congener historically prevalent in commercial flame retardant mixtures such as DE-71. Due to its environmental persistence, high bioaccumulation potential, and global restriction under the Stockholm Convention, its primary modern utility is as a high-purity analytical reference material and toxicological model compound [1]. Procurement of analytical-grade BDE-99 (>98% purity) is critical for environmental monitoring laboratories and toxicologists who require precise, congener-specific data devoid of the confounding variables and isomeric overlap inherently present in crude technical mixtures [2].

Substituting pure BDE-99 with a technical Penta-BDE mixture (e.g., DE-71) or the closely related congener BDE-47 critically compromises both analytical calibration and toxicological integrity. Technical mixtures contain dozens of congeners—DE-71 consists of approximately 49% BDE-99, 38% BDE-47, and 13% BDE-100 [1]—making it impossible to isolate specific metabolic pathways or attribute specific neurodevelopmental deficits to a single molecule. Furthermore, substituting BDE-99 with the abundant BDE-47 fails in pharmacokinetic modeling, as BDE-47 exhibits a significantly shorter biological half-life and distinct genotoxic mechanisms [2]. For gas chromatography-mass spectrometry (GC-MS) workflows, pure BDE-99 is strictly required to resolve its response factor from the closely eluting structural isomer BDE-100, a separation that cannot be accurately calibrated using a mixed standard[3].

Biological Half-Life and Pharmacokinetic Retention

In human serum models, BDE-99 demonstrates a significantly longer biological retention time compared to the lighter tetra-brominated congener BDE-47. Specifically, the estimated half-life of BDE-99 is 2.9 years, whereas BDE-47 is cleared more rapidly with a half-life of 1.8 years[1]. This 61% increase in retention time fundamentally alters longitudinal bioaccumulation models and dictates the dosing frequency required in chronic exposure assays.

Evidence DimensionBiological half-life in human serum
Target Compound Data2.9 years (BDE-99)
Comparator Or Baseline1.8 years (BDE-47)
Quantified Difference61% longer half-life for BDE-99
ConditionsLongitudinal human biomonitoring and toxicokinetic modeling

Procuring the exact congener is essential for accurate long-term exposure modeling, as substituting with BDE-47 will result in premature clearance and underestimation of chronic toxicity.

Genotoxic Potency and Cellular Viability Thresholds

BDE-99 exhibits a distinct toxicological profile compared to BDE-47, particularly regarding direct DNA damage. In base excision repair-deficient mutant cell lines (Polβ–/– and REV3–/–), BDE-47 acts as a potent initiator of DNA damage at low concentrations. In contrast, cells exposed to BDE-99 only exhibit significant reductions in cell viability at much higher concentration thresholds of ≥ 200 μg/L [1].

Evidence DimensionThreshold for significant reduction in mutant cell viability
Target Compound Data≥ 200 μg/L (BDE-99)
Comparator Or Baseline< 200 μg/L with higher concentration-dependent potency (BDE-47)
Quantified DifferenceBDE-99 demonstrates significantly lower direct genotoxic potency
ConditionsIn vitro assay using Polβ–/– and REV3–/– mutant cell lines

Researchers studying neurodevelopmental or endocrine disruption must procure BDE-99 to avoid the confounding early-onset apoptosis and DNA damage induced by BDE-47.

Analytical Calibration and Isomer Resolution

When performing GC-MS analysis for environmental monitoring, utilizing a pure BDE-99 standard is mandatory to prevent co-elution and quantification errors. Technical mixtures like DE-71 contain both BDE-99 (49%) and BDE-100 (13%) [1]. Because these pentabrominated isomers have highly similar mass-to-charge ratios and closely related retention times on standard DB-5 capillary columns, relying on a mixed standard prevents the establishment of precise, congener-specific response factors required by ISO 22032 methodologies [2].

Evidence DimensionCalibration purity and isomer resolution
Target Compound Data>98% pure BDE-99 (Single distinct retention peak)
Comparator Or BaselineTechnical mixture DE-71 (Overlapping BDE-99 and BDE-100 signals)
Quantified DifferenceElimination of isomer signal interference
ConditionsGC-MS calibration on DB-5 capillary columns per ISO 22032

Environmental testing laboratories must procure high-purity single-congener standards to achieve the exact response factors necessary for regulatory compliance and accurate matrix quantification.

ISO 22032 Environmental Monitoring and GC-MS Calibration

High-purity BDE-99 is required as a primary reference standard for the quantification of polybrominated diphenyl ethers in sediment, sludge, and water matrices. Its use ensures accurate chromatographic resolution from BDE-100 and precise response factor calibration, which is impossible to achieve using technical penta-BDE mixtures [1].

Pharmacokinetic and Bioaccumulation Modeling

Due to its specific biological half-life of 2.9 years in human models, BDE-99 is utilized in longitudinal toxicokinetic studies. Procuring this specific congener allows researchers to model medium-to-long-term retention and tissue distribution accurately, distinguishing its behavior from rapidly cleared congeners like BDE-47[2].

Mechanistic Neurotoxicology and Endocrine Disruption Assays

BDE-99 is selected for in vitro and in vivo studies targeting the cholinergic system and neurobehavioral deficits. Because it lacks the potent direct genotoxicity of lower-brominated congeners at low doses, it serves as an ideal model compound for isolating specific endocrine and neurodevelopmental disruption pathways without confounding cellular apoptosis [3].

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Liquid
AMBER VISCOUS LIQUID.

Color/Form

White crystalline solid

XLogP3

6.9

Boiling Point

Decomposes at 200-300 °C (commercial)

Density

2.25-2.28
Relative density (water = 1): 2.25-2.28

LogP

7.32 (LogP)
log Kow = 6.84
6.84
6.57

Melting Point

-5 °C
-5°C
-7 - -3 °C

UNII

D3A2T91I1E

Mechanism of Action

... Zebrafish (Danio rerio) embryos were exposed to a low concentration (0, 1, 3, and 10 ug/L) of DE-71 from fertilization to 14 days thereafter. The whole-body content of thyroid hormone and transcription of genes in the hypothalamic-pituitary-thyroid (HPT) axis were analyzed. Exposure to up to 10 ug/L of DE-71 significantly reduced thyroxine (T4) levels and significantly up regulated the transcription of corticotrophin-releasing hormone (CRH) and thyroid-stimulating hormone (TSHbeta) genes in a concentration-dependent manner. The transcription of genes involved in the synthesis of TH proteins, sodium/iodide symporter (Slc5a5), and thyroglobulin (TG) and the transcription of marker genes associated with early thyroid development (Pax8 and Nkx2.1) were significantly up regulated upon DE-71 exposure. The expression of thyronine deiodinase (Deio1 and Deio2) mRNAs was also significantly up regulated, possibly as a compensatory response to the decreased T4 levels. However, DE-71 exposure resulted in the down regulation of transthyretin (TTR) gene transcription and did not affect the transcription of thyroid hormone receptors (TRs). Exposure to DE-71 significantly induced the transcription of the uridinediphosphate-glucuronosyltransferase (UGT1ab) gene. The results of /the/ study confirmed the reliability of the zebrafish larvae as models for assessment of the developmental toxicity of PBDEs and transcription of genes of the HPT axis can evaluate the potential mechanisms of thyroid disruption. /DE-71/

Vapor Pressure

3.10e-08 mmHg
3.50X10-7 mm Hg at 25 °C
Vapor pressure at 21 °C: negligible

Other CAS

60348-60-9
32534-81-9

Wikipedia

2,2',4,4',5-pentabromodiphenyl ether

Biological Half Life

89.13 Days
Male and female rats were given a single oral dose of 300 mg/kg Bromkal 70 in peanut oil. ... The half-lives of elimination of the pentaBDPE isomers ranged from 25-47 days in males and females respectively. ... /Bromkal 70/

Methods of Manufacturing

The commercial pentaBDE product is produced by the direct bromination of diphenyl ether using a Friedel-Crafts catalyst. The mixture is a viscous liquid or semi-solid at ambient temperature and is supplied drummed as either the pure product or blended with a phosphate ester additive.

General Manufacturing Information

Benzene, 1,1'-oxybis-, pentabromo deriv.: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
... /Hexabromodiphenyl ether/ is a component of ... pentabromodiphenyl ether (PeBDE) ... at concentrations ranging from 4 to 12%.

Storage Conditions

Store in an area without drain or sewer access. Separated from food and feedstuffs.

Interactions

... Recently, /it was/ reported that neonatal exposure to PBDEs causes developmental neurotoxic effects. In the present study, 10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg bw) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/
... Neonatal coexposure to PBDE 99 (0.8 mg/kg body weight) and MeHg (0.4 or 4.0 mg/kg body weight) can exacerbate developmental neurotoxic effects. These effects are manifested as disrupted spontaneous behavior, reduced habituation, and impaired learning/memory abilities. This is seen in the low dose range, where the sole compounds do not give rise to developmental neurotoxic effects. The effects seen are more than just additive. Furthermore, a significant effect of interaction was seen on the cholinergic nicotinic receptors in the cerebral cortex and hippocampus. This suggests that a mechanism for the observed cognitive defects is via the cholinergic system. Furthermore, PBDE can interact with MeHg causing developmental neurotoxic effects... /PBDE 99/
10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg body weight [bw]) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/

Dates

Last modified: 08-15-2023

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